Cas no 1140964-99-3 (Stenoparib)
Stenoparib Chemical and Physical Properties
Names and Identifiers
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- E7449
- E-7449
- 9X5A2QIA7C
- 8-(isoindolin-2-ylmethyl)-2H-pyridazino[3,4,5-de]quinazolin-3(9H)-one
- 3H-Pyridazino(3,4,5-de)quinazolin-3-one, 8-((1,3-dihydro-2H-isoindol-2-yl)methyl)-1,2-dihydro-
- 3H-Pyridazino[3,4,5-de]quinazolin-3-one, 8-[(1,3-dihydro-2H-isoindol-2-yl)methyl]-1,2-dihydro-
- BCP19934
- s8419
- SB16888
- Q27273339
- Stenoparib
-
- Inchi: 1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21)
- InChI Key: JLFSBHQQXIAQEC-UHFFFAOYSA-N
- SMILES: O=C1C2C([H])=C([H])C([H])=C3C=2C(=NN1[H])N=C(C([H])([H])N1C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H])N3[H]
Computed Properties
- Exact Mass: 317.12766g/mol
- Monoisotopic Mass: 317.12766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 586
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 69.1
- Molecular Weight: 317.3g/mol
Stenoparib Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Stenoparib Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S8419-5mg |
Stenoparib (E7449) |
1140964-99-3 | 99.1% | 5mg |
¥1204.91 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S8419-25mg |
Stenoparib (E7449) |
1140964-99-3 | 99.1% | 25mg |
¥4071.2 | 2023-09-15 | |
| ChemScence | CS-3479-5mg |
E7449 |
1140964-99-3 | ≥98.0% | 5mg |
$144.0 | 2022-04-28 | |
| ChemScence | CS-3479-10mg |
E7449 |
1140964-99-3 | ≥98.0% | 10mg |
$252.0 | 2022-04-28 | |
| ChemScence | CS-3479-25mg |
E7449 |
1140964-99-3 | ≥98.0% | 25mg |
$504.0 | 2022-04-28 | |
| ChemScence | CS-3479-50mg |
E7449 |
1140964-99-3 | ≥98.0% | 50mg |
$900.0 | 2022-04-28 | |
| ChemScence | CS-3479-100mg |
E7449 |
1140964-99-3 | ≥98.0% | 100mg |
$1620.0 | 2022-04-28 | |
| TRC | E102500-1mg |
E 7449 |
1140964-99-3 | 1mg |
$219.00 | 2023-05-18 | ||
| TRC | E102500-5mg |
E 7449 |
1140964-99-3 | 5mg |
$534.00 | 2023-05-18 | ||
| TRC | E102500-10mg |
E 7449 |
1140964-99-3 | 10mg |
$816.00 | 2023-05-18 |
Stenoparib Suppliers
Stenoparib Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on Stenoparib
Stenoparib (CAS No. 1140964-99-3): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
Stenoparib, chemically identified by the CAS number 1140964-99-3, represents a significant advancement in the realm of targeted cancer therapy. This compound has garnered considerable attention due to its unique molecular structure and potent biological activity, particularly in the context of inhibiting key enzymes involved in DNA repair mechanisms. As research in oncology continues to evolve, Stenoparib stands out as a promising candidate for the development of novel therapeutic strategies.
The molecular framework of Stenoparib is meticulously designed to interact with specific targets within cancer cells, disrupting critical pathways that contribute to tumor proliferation and survival. Its chemical composition, characterized by a complex heterocyclic structure, allows for high selectivity and efficacy in modulating enzymatic activities. This structural complexity not only contributes to its pharmacological properties but also opens avenues for further chemical optimization and derivatization.
In recent years, Stenoparib has been extensively studied for its potential in overcoming drug resistance mechanisms that often limit the effectiveness of conventional chemotherapeutic agents. Research has demonstrated that Stenoparib can selectively inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are essential for DNA repair processes. By targeting these enzymes, Stenoparib induces synthetic lethality in cancer cells, particularly those with BRCA mutations—a finding that has significant implications for personalized medicine approaches.
The clinical development of Stenoparib has been accompanied by rigorous preclinical and clinical trials. Early-phase studies have shown encouraging results in patients with advanced solid tumors, highlighting its ability to induce significant tumor regression when combined with other standard therapies. The compound's mechanism of action aligns well with current trends in oncology research, emphasizing the importance of precision medicine and targeted therapy.
One of the most compelling aspects of Stenoparib is its potential to enhance the efficacy of existing treatments while minimizing side effects. Unlike traditional chemotherapy, which often affects healthy cells as well as cancerous ones, Stenoparib's targeted approach reduces systemic toxicity. This characteristic is particularly crucial for improving patient quality of life during treatment regimens.
The chemical synthesis of Stenoparib involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, enabling scalable production for clinical trials and future commercialization. The synthesis process also highlights the compound's complexity and the expertise required to produce it at an industrial level.
From a regulatory perspective, Stenoparib has been subject to stringent evaluation by global health authorities to ensure its safety and efficacy before broader clinical application. The regulatory pathway underscores the importance of rigorous scientific documentation and validation, reflecting the compound's potential impact on patient care.
The future prospects of Stenoparib are further illuminated by ongoing research exploring its applications beyond oncology. Preliminary studies suggest that it may have therapeutic relevance in other areas, such as neurodegenerative diseases where DNA repair dysfunctions play a role. This broadens the scope of potential applications and positions Stenoparib as a versatile compound with multiple therapeutic avenues.
In conclusion, Stenoparib (CAS No. 1140964-99-3) represents a cornerstone in modern chemical biology and medicinal chemistry. Its unique molecular design, potent biological activity, and promising clinical results make it a standout compound in the fight against cancer. As research continues to uncover new applications and refine treatment protocols, Stenoparib is poised to play an increasingly pivotal role in advancing patient care across multiple medical disciplines.
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